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molecular formula C10H9N3O2 B8552279 2-(2-Nitrobenzyl)-imidazole

2-(2-Nitrobenzyl)-imidazole

Cat. No. B8552279
M. Wt: 203.20 g/mol
InChI Key: TZWZGUNFZZTVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04460587

Procedure details

50% Aqueous ethanol (5,672 ml) and 2,890 g (14.22 moles) of 2-(2-nitrobenzyl)imidazole are charged into a 22 liter flask. The suspension is stirred under nitrogen atmosphere and 2,400 g (42.97 moles) of iron powder (100 mesh) are added all at once. The mixture is then warmed to 70° and a solution of 1.7 ml of 12N hydrochloric acid in 8.3 ml absolute ethanol are added. A vigorous exotherm results and a strong reflux occurs that persists for 1.5 hours. Then the exotherm subsides, a mixture of 290 ml of 12N HCl and 1400 ml of absolute ethanol are added over 30 minutes. Heat is applied and the mixture is refluxed for 2 hours, diluted with 6,500 ml of absolute ethanol and adjusted to pH 8-9 with 700 ml of 10N sodium hydroxide. The suspension is stirred for 1 hour and filtered. The cake is washed with 1,000 ml of absolute ethanol, the filtrates are combined and the solvent is removed. The remaining solid is then suspended in 10,000 ml of water, stirred under nitrogen atmosphere for two hours, collected, washed with 2,000 ml of water, and dried to yield 2-(2-aminobenzyl)imidazole, m.p. 153°-155°.
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
solvent
Reaction Step One
Name
Quantity
290 mL
Type
reactant
Reaction Step Two
Quantity
1400 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
42.97 mol
Type
catalyst
Reaction Step Five
Quantity
14.22 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=1[CH2:6][C:7]1[NH:8][CH:9]=[CH:10][N:11]=1)([O-])=O.Cl.[OH-].[Na+]>C(O)C.[Fe]>[NH2:1][C:4]1[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=1[CH2:6][C:7]1[NH:11][CH:10]=[CH:9][N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
8.3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
290 mL
Type
reactant
Smiles
Cl
Name
Quantity
1400 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
700 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
42.97 mol
Type
catalyst
Smiles
[Fe]
Step Six
Name
Quantity
14.22 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(CC=2NC=CN2)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The suspension is stirred under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then warmed to 70°
CUSTOM
Type
CUSTOM
Details
A vigorous exotherm results
TEMPERATURE
Type
TEMPERATURE
Details
a strong reflux
ADDITION
Type
ADDITION
Details
are added over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The suspension is stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake is washed with 1,000 ml of absolute ethanol
CUSTOM
Type
CUSTOM
Details
the solvent is removed
STIRRING
Type
STIRRING
Details
stirred under nitrogen atmosphere for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with 2,000 ml of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C(CC=2NC=CN2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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